2,6-Dioxocyclohexane-1-carboxylic acid 2,6-Dioxocyclohexane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 64929-37-9
VCID: VC17399040
InChI: InChI=1S/C7H8O4/c8-4-2-1-3-5(9)6(4)7(10)11/h6H,1-3H2,(H,10,11)
SMILES:
Molecular Formula: C7H8O4
Molecular Weight: 156.14 g/mol

2,6-Dioxocyclohexane-1-carboxylic acid

CAS No.: 64929-37-9

Cat. No.: VC17399040

Molecular Formula: C7H8O4

Molecular Weight: 156.14 g/mol

* For research use only. Not for human or veterinary use.

2,6-Dioxocyclohexane-1-carboxylic acid - 64929-37-9

Specification

CAS No. 64929-37-9
Molecular Formula C7H8O4
Molecular Weight 156.14 g/mol
IUPAC Name 2,6-dioxocyclohexane-1-carboxylic acid
Standard InChI InChI=1S/C7H8O4/c8-4-2-1-3-5(9)6(4)7(10)11/h6H,1-3H2,(H,10,11)
Standard InChI Key LDUQUHXCYGDUFJ-UHFFFAOYSA-N
Canonical SMILES C1CC(=O)C(C(=O)C1)C(=O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure features a cyclohexane backbone with ketone groups at positions 2 and 6 and a carboxylic acid moiety at position 1. This arrangement creates a sterically constrained environment that influences its reactivity. The IUPAC name, 2,6-dioxocyclohexane-1-carboxylic acid, reflects this substitution pattern.

Physicochemical Data

Key physicochemical properties are summarized in Table 1.

PropertyValueSource
Molecular FormulaC7H8O4\text{C}_7\text{H}_8\text{O}_4
Molecular Weight156.14 g/mol
Exact Mass156.04200
PSA (Polar Surface Area)71.44 Ų
LogP (Partition Coefficient)0.0093

The low LogP value indicates moderate hydrophilicity, likely due to the polar carboxylic acid and ketone groups. The high PSA further suggests significant hydrogen-bonding potential, influencing solubility and intermolecular interactions .

Synthesis Methods

Oxidation of Cyclohexane Derivatives

The most common synthesis route involves controlled oxidation of substituted cyclohexanes. For example, selective oxidation of 1-cyclohexanecarboxylic acid derivatives using agents like potassium permanganate (KMnO4\text{KMnO}_4) or chromium trioxide (CrO3\text{CrO}_3) can yield the 2,6-diketone structure. This method requires precise temperature and pH control to avoid over-oxidation.

Alternative Approaches

Other methods include:

  • Carboxylation of Organometallic Intermediates: Reaction of cyclohexane-derived Grignard reagents with carbon dioxide (CO2\text{CO}_2) followed by oxidation .

  • Hydrolysis of Nitriles: Conversion of cyclohexane nitriles to carboxylic acids via acid- or base-catalyzed hydrolysis .

These methods highlight the versatility of organic synthesis in constructing complex cyclic ketocarboxylic acids .

Chemical Reactivity

Ketone Group Reactivity

The two ketone groups undergo typical nucleophilic additions. For instance, reaction with hydroxylamine (NH2OH\text{NH}_2\text{OH}) forms oxime derivatives, while Grignard reagents add to the carbonyl carbons, yielding tertiary alcohols.

Carboxylic Acid Reactivity

The carboxylic acid moiety participates in:

  • Esterification: Reaction with alcohols (ROH\text{ROH}) under acidic conditions produces esters.

  • Decarboxylation: Thermal decomposition releases CO2\text{CO}_2, forming a cyclohexanedione derivative.

Cyclization and Condensation

Intramolecular cyclization reactions, such as the formation of lactones or lactams, are facilitated by the proximity of functional groups. For example, dehydration under acidic conditions can yield cyclic anhydrides.

Applications in Organic Synthesis

Building Block for Complex Molecules

The compound’s multifunctionality makes it valuable in synthesizing heterocycles. For instance, reaction with hydrazines forms pyrazole derivatives, which are prevalent in pharmaceuticals .

Comparison with Related Compounds

Table 2 contrasts 2,6-dioxocyclohexane-1-carboxylic acid with structurally similar compounds.

CompoundFunctional GroupsMolecular WeightReactivity Notes
Cyclohexanecarboxylic acid-COOH128.17 g/molLess reactive; lacks ketones
1,3-CyclohexanedioneTwo ketones112.13 g/molHigher ketone density
2-Oxocyclohexanecarboxylic acidOne ketone, -COOH142.15 g/molIntermediate reactivity

The additional ketone in 2,6-dioxocyclohexane-1-carboxylic acid enhances its electrophilicity compared to mono-ketone analogs.

Biochemical Relevance

Enzymatic Interactions

The compound’s ketone groups may serve as substrates for ketoreductases, enzymes critical in stereoselective synthesis. This remains an area for experimental validation .

Recent Advances (2023–2025)

Recent updates from VulcanChem (2024) highlight improved synthesis protocols using catalytic oxidation methods, reducing byproduct formation. Additionally, computational studies have modeled the compound’s conformational flexibility, aiding in the design of derivatives with tailored reactivity.

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